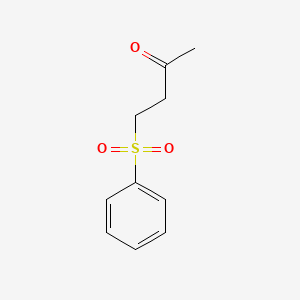

4-(Phenylsulfonyl)-2-butanone

Description

Significance of Sulfonyl Ketones in Organic Synthesis

Sulfonyl ketones, particularly β- and γ-keto sulfones, are recognized as important building blocks in organic synthesis. rsc.orgrsc.org Their utility stems from the presence of the sulfonyl group, which can act as a leaving group, a directing group, or be reductively cleaved, and the carbonyl group, which is a site for numerous chemical manipulations. rsc.orgrsc.org These compounds are precursors to a wide array of other functional groups and molecular scaffolds.

γ-Keto sulfones, such as 4-(Phenylsulfonyl)-2-butanone, are particularly valuable as intermediates in the synthesis of complex molecules. nih.gov They are found as structural motifs in some biologically active compounds and are used in the construction of various carbocyclic and heterocyclic systems. rsc.orgnih.gov The development of efficient synthetic routes to γ-keto sulfones is an active area of research, underscoring their importance to the chemical community. rsc.orgresearchgate.net

Historical Context of this compound Research

The study of sulfonyl ketones has a rich history, with early methods for their synthesis often involving the oxidation of the corresponding β- or γ-keto sulfides. nih.gov Traditional routes to γ-keto sulfones included the nucleophilic substitution of α,β-unsaturated ketones with sulfinates. nih.gov Over the decades, a variety of more sophisticated and efficient methods have been developed.

While a singular, seminal paper on the first synthesis of this compound is not readily apparent in the broader literature, its preparation falls within the established methodologies for γ-keto sulfone synthesis. Research from the late 20th century, such as a 1989 study on the one-pot synthesis of β-keto sulfones from carboxylic acids, highlights the ongoing interest in this class of compounds. acs.org A 1996 publication detailed the biocatalytic preparation of (R)-(−)-4-(Phenylsulfonyl)-2-butanol, which can be oxidized to enantiomerically pure (R)-4-(Phenylsulfonyl)-2-butanone, showcasing the application of biocatalysis in accessing chiral sulfonyl ketones. oup.com More recent reviews, from 2017 onwards, have focused on the development of novel synthetic strategies for β- and γ-keto sulfones, including multicomponent reactions and metal-free approaches, indicating a sustained and evolving interest in these versatile compounds. rsc.orgrsc.orgnih.gov

Scope and Objectives of the Research Review

This review aims to provide a focused overview of the chemical compound this compound. The primary objective is to detail its significance as a synthetic intermediate by examining the roles of sulfonyl ketones in organic synthesis. Furthermore, this review will touch upon the historical development of synthetic methods relevant to this class of compounds. The scope is strictly limited to the chemical synthesis and properties of this compound and its immediate chemical family, without delving into applications beyond its use as a synthetic building block.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃S | lookchem.comchemsynthesis.com |

| Molecular Weight | 212.27 g/mol | lookchem.com |

| Melting Point | 86-88 °C | lookchem.com |

| Boiling Point (Predicted) | 395.7±34.0 °C | lookchem.com |

| Density (Predicted) | 1.193±0.06 g/cm³ | lookchem.com |

| CAS Number | 24731-39-3 | lookchem.com |

Related Compounds in the Synthesis and Reactions of this compound

| Compound Name | Role/Relationship |

| Methyl vinyl ketone | Potential starting material |

| Sodium benzenesulfonate | Potential starting material |

| 4-(Phenylthio)-2-butanone | Precursor in a biocatalytic synthesis route oup.com |

| (R)-(−)-4-(Phenylsulfonyl)-2-butanol | Chiral precursor to (R)-4-(Phenylsulfonyl)-2-butanone oup.com |

| β-Keto sulfones | General class of related compounds rsc.orgrsc.org |

| γ-Keto sulfones | Specific class to which the title compound belongs nih.govrsc.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-(benzenesulfonyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-9(11)7-8-14(12,13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBVTJOAYYZFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenylsulfonyl 2 Butanone

Chemical Synthesis Approaches

Chemical strategies for the synthesis of 4-(phenylsulfonyl)-2-butanone primarily rely on established carbon-carbon and carbon-sulfur bond-forming reactions, as well as oxidative transformations.

Conventional Alkylation and Acylation Strategies

Alkylation of sulfones is a fundamental approach for the formation of γ-keto sulfones. This strategy typically involves the deprotonation of a less substituted carbon alpha to the sulfonyl group, followed by reaction with a suitable electrophile. For instance, the synthesis of this compound can be achieved by the alkylation of methyl phenyl sulfone with a three-carbon electrophile containing a masked or protected ketone functionality.

Another prominent method is the acylation of organometallic reagents. A synthetic route could involve the reaction of a Grignard reagent derived from a phenylsulfonyl-containing alkyl halide with an acetylating agent. Alternatively, the Friedel-Crafts acylation of benzene (B151609) with a sulfonyl-containing acyl halide could be envisioned, although this is less common for aliphatic ketones. The acetoacetic ester synthesis provides a versatile platform where ethyl acetoacetate (B1235776) is alkylated with a benzyl (B1604629) halide, followed by hydrolysis and decarboxylation to yield a phenyl-substituted ketone, which can be further functionalized to introduce the sulfonyl group.

Oxidative Transformations of Sulfur-Containing Precursors

The oxidation of sulfur-containing precursors, particularly sulfides and sulfoxides, is a common and effective method for preparing sulfones. nih.govorganic-chemistry.org This approach is advantageous as the precursor, 4-(phenylthio)-2-butanone, can be synthesized through various established methods. The subsequent oxidation to the sulfone is typically high-yielding.

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a widely used, inexpensive, and environmentally benign oxidant. organic-chemistry.org The reaction can be catalyzed by various metal catalysts, such as tantalum carbide or niobium carbide, to improve efficiency and selectivity. organic-chemistry.org Other reagents like Selectfluor in water can provide nearly quantitative yields at room temperature. organic-chemistry.org For instance, the oxidation of 4-(phenylthio)-2-butanol to 4-(phenylsulfonyl)-2-butanol has been demonstrated using hydrogen peroxide, a transformation that precedes the oxidation of the alcohol to the target ketone. elsevierpure.com

| Precursor | Oxidizing Agent | Catalyst | Product | Reference |

| 4-(Phenylthio)-2-butanol | Hydrogen Peroxide | Rhodococcus rhodochrous (biocatalyst) | (R)-(-)-4-(Phenylsulfonyl)-2-butanol | elsevierpure.com |

| Sulfides | Hydrogen Peroxide | Tantalum Carbide / Niobium Carbide | Sulfoxides / Sulfones | organic-chemistry.org |

| Sulfides/Thiols | Selectfluor / H₂O | None | Sulfoxides / Sulfones | organic-chemistry.org |

| Sulfides | Urea-hydrogen peroxide | None | Sulfoxides / Sulfones | organic-chemistry.org |

Condensation Reactions Involving Sulfones and Ketones

Condensation reactions provide a direct route to γ-keto sulfones by forming a key carbon-carbon bond. The Julia-Kocienski olefination is a powerful tool in this context. While classically used for alkene synthesis, modifications of this reaction can be adapted for the synthesis of keto sulfones.

More directly, condensation can occur between a metalated sulfone and an α,β-unsaturated ketone. For example, the conjugate addition of the anion of phenyl methyl sulfone to methyl vinyl ketone would directly yield this compound. Research has shown that the condensation of sulfones with ketones and aldehydes, often using a strong base like potassium t-butoxide, can lead to a variety of products. researchgate.netnih.gov Specifically, the reaction between 2-butanone (B6335102) and dimethyl sulfone has been shown to produce dienes under certain conditions. nih.gov However, careful selection of substrates and reaction conditions can favor the formation of the desired γ-keto sulfone. A general, metal-free hydrosulfonylation method for vinyl ketones using sodium sulfinates has been developed, providing straightforward access to a wide range of γ-keto sulfones. nih.gov

Biocatalytic Preparation of this compound and Chiral Analogues

Biocatalysis offers a green and highly selective alternative for the synthesis of this compound and, more significantly, its chiral alcohol analogues. Enzymes can operate under mild conditions and exhibit remarkable enantioselectivity. nih.gov

Enantioselective Reductions of Ketones

The asymmetric reduction of the prochiral ketone, this compound, can yield enantiomerically enriched (R)- or (S)-4-(phenylsulfonyl)-2-butanol. These chiral alcohols are valuable building blocks in pharmaceutical synthesis. nih.gov This transformation is often accomplished using whole-cell biocatalysts, such as yeast (e.g., Saccharomyces cerevisiae) or bacteria, or with isolated oxidoreductase enzymes. researchgate.net

The choice of biocatalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee) and conversion. For example, the reduction of the structurally similar 4-phenyl-2-butanone has been extensively studied. Using Saccharomyces cerevisiae, researchers have achieved high yields and enantiomeric excess for the (S)-alcohol. researchgate.net The enantioselectivity can sometimes be inverted by changing the reaction medium, for instance, by using deep eutectic solvents instead of water. researchgate.net

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| 4-Phenyl-2-butanone | Saccharomyces cerevisiae | (S)-4-Phenyl-2-butanol | >99% | 97% | researchgate.net |

| 4-Phenyl-2-butanone | Geotrichum candidum | (S)-arylalkanols | Excellent | Excellent | researchgate.net |

| Ketones | Hansenula polymorpha / Hansenula fabianii | Chiral Alcohols | >94% | >80% | nih.gov |

Sequential Biocatalytic Transformations for Stereocontrol

To achieve high levels of stereochemical control, multiple biocatalytic steps can be employed in a sequential or cascade manner. This approach is particularly useful for producing highly pure enantiomers from racemic or prochiral starting materials.

A notable example involves the synthesis of (R)-(-)-4-(phenylsulfonyl)-2-butanol. elsevierpure.com This process uses two different microorganisms in sequence. First, the asymmetric reduction of 4-(phenylthio)-2-butanone is carried out using the yeast Pichia farinosa, which selectively produces (R)-(-)-4-(phenylthio)-2-butanol. In the second step, the bacterium Rhodococcus rhodochrous is used as a biocatalyst to selectively oxidize the sulfide (B99878) to the corresponding sulfone, yielding the final product, (R)-(-)-4-(phenylsulfonyl)-2-butanol, without affecting the chiral center. elsevierpure.com This sequential process demonstrates the power of combining different enzymatic activities to achieve a complex transformation with excellent stereocontrol.

Reactivity and Mechanistic Investigations of 4 Phenylsulfonyl 2 Butanone

Enolate Chemistry and Alpha-Sulfonyl Carbanion Reactivity

The presence of both a carbonyl group and a sulfonyl group in 4-(phenylsulfonyl)-2-butanone significantly influences the acidity of the α-protons (the hydrogens on the carbon atom between the carbonyl and sulfonyl groups). The electron-withdrawing nature of both functionalities stabilizes the conjugate base, facilitating the formation of an enolate or an α-sulfonyl carbanion upon treatment with a suitable base. This carbanion is a versatile nucleophile in various carbon-carbon bond-forming reactions.

The formation of the enolate is a reversible process, and the choice of base and reaction conditions can influence the equilibrium. Common bases used for the deprotonation of β-ketosulfones include sodium hydride (NaH), sodium ethoxide (NaOEt), and lithium diisopropylamide (LDA). The resulting enolate is a resonance-stabilized species, with the negative charge delocalized over the α-carbon and the oxygen of the carbonyl group.

A primary application of the α-sulfonyl carbanion derived from this compound is in alkylation reactions. These reactions proceed via an SN2 mechanism, where the carbanion attacks an alkyl halide, leading to the formation of a new carbon-carbon bond at the α-position. The success of these reactions is dependent on the nature of the alkylating agent, with primary alkyl halides being the most effective electrophiles.

| Reagent/Condition | Product | Reaction Type |

| 1. NaH, THF2. R-X (Primary Alkyl Halide) | 3-Alkyl-4-(phenylsulfonyl)-2-butanone | Alkylation |

| 1. LDA, THF, -78 °C2. R-X (Primary Alkyl Halide) | 3-Alkyl-4-(phenylsulfonyl)-2-butanone | Alkylation |

Carbonyl Group Transformations

The carbonyl group in this compound is susceptible to a variety of transformations typical of ketones. These reactions are fundamental in modifying the chemical structure and synthesizing new derivatives.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group in this compound is a target for nucleophiles. Nucleophilic addition reactions are a key class of transformations for this compound.

One important example is the reduction of the carbonyl group to a hydroxyl group, forming the corresponding secondary alcohol, 4-(phenylsulfonyl)-2-butanol. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being common choices. LiAlH₄ is a more potent reducing agent than NaBH₄. libretexts.org

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can also add to the carbonyl group. This reaction results in the formation of a tertiary alcohol after an acidic workup, and it is a powerful method for creating new carbon-carbon bonds at the carbonyl carbon.

| Nucleophile | Product (after workup) | Reaction Type |

| NaBH₄ | 4-(Phenylsulfonyl)-2-butanol | Reduction |

| LiAlH₄ | 4-(Phenylsulfonyl)-2-butanol | Reduction |

| R-MgX (Grignard Reagent) | 2-Alkyl-4-(phenylsulfonyl)-2-butanol | Alkylation |

| R-Li (Organolithium Reagent) | 2-Alkyl-4-(phenylsulfonyl)-2-butanol | Alkylation |

Formation of Imines and Hydrazones

The carbonyl group of this compound can react with primary amines and their derivatives to form imines and related compounds. These condensation reactions are typically acid-catalyzed and involve the elimination of a water molecule. libretexts.org

The reaction with a primary amine (R-NH₂) yields an N-substituted imine. This reaction is reversible, and the pH needs to be carefully controlled for optimal imine formation.

Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives, such as phenylhydrazine, leads to the formation of hydrazones. researchgate.net Sulfonyl hydrazones, in particular, are a class of compounds that have been synthesized and studied for their potential biological activities. The formation of this compound hydrazone would proceed by reacting the ketone with hydrazine under appropriate conditions. ekb.egresearchgate.net

| Reagent | Product | Product Class |

| R-NH₂ (Primary Amine) | N-Substituted imine of this compound | Imine |

| H₂NNH₂ (Hydrazine) | This compound hydrazone | Hydrazone |

| PhNHNH₂ (Phenylhydrazine) | This compound phenylhydrazone | Hydrazone |

Sulfonyl Group Transformations

The phenylsulfonyl group in this compound is a robust functional group, but it can undergo specific transformations, often involving cleavage of the carbon-sulfur bond. These reactions are valuable for removing the sulfonyl moiety after it has served its synthetic purpose.

Oxidative Desulfonylation Reactions

Oxidative desulfonylation provides a method to convert the sulfonyl group into other functionalities. While direct oxidative removal of the sulfonyl group to a ketone is a known transformation for some sulfones, a related and synthetically useful reaction for β-ketosulfones is desulfonylative methenylation. This process achieves the synthesis of α-methenyl ketones from β-keto sulfones in a single step. organic-chemistry.org For this compound, this would result in the formation of 3-methylene-2-butanone. This transformation involves a formal oxidation at the α-carbon, coupled with the removal of the sulfonyl group.

| Reagent/Condition | Product | Reaction Type |

| Diethylzinc, CH₂I₂ | 3-Methylene-2-butanone | Desulfonylative Methenylation |

Reductive Cleavage Strategies

Reductive desulfonylation is a more common transformation for sulfones, leading to the removal of the sulfonyl group and its replacement with a hydrogen atom. wikipedia.org This process is typically achieved using reducing agents such as sodium amalgam (Na/Hg) or aluminum amalgam (Al/Hg). wikipedia.org For this compound, reductive cleavage would yield 2-butanone (B6335102).

These reactions are believed to proceed through a single-electron transfer (SET) mechanism from the metal surface to the sulfone, leading to the cleavage of the C-S bond. The choice of reducing agent can be crucial for the success and selectivity of the reaction. Other reagents that have been employed for the reductive cleavage of sulfones include samarium(II) iodide and various transition metal complexes. wikipedia.orgstrath.ac.uk

| Reducing Agent | Product |

| Sodium Amalgam (Na/Hg) | 2-Butanone |

| Aluminum Amalgam (Al/Hg) | 2-Butanone |

| Samarium(II) Iodide (SmI₂) | 2-Butanone |

Applications of 4 Phenylsulfonyl 2 Butanone As a Versatile Synthetic Building Block

Construction of Carbon-Carbon Skeletons

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and 4-(Phenylsulfonyl)-2-butanone serves as an excellent precursor for such transformations. The electron-withdrawing nature of the phenylsulfonyl group significantly increases the acidity of the α-protons (the hydrogens on the carbon atom adjacent to both the sulfonyl and carbonyl groups), facilitating the formation of a stabilized carbanion. This nucleophilic species is central to its utility in aldol (B89426) and Michael addition reactions.

The aldol reaction is a powerful tool for the formation of β-hydroxy ketones or aldehydes, which can be further dehydrated to yield α,β-unsaturated carbonyl compounds. wikipedia.orgiitk.ac.inwikipedia.org In the presence of a suitable base, this compound can be deprotonated to form a resonance-stabilized enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of an aldehyde or another ketone.

For instance, in a crossed aldol condensation, the enolate of this compound can react with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025), to prevent self-condensation of the aldehyde partner. wikipedia.org The resulting β-hydroxy sulfone can be a valuable intermediate for further synthetic manipulations. The reaction is typically followed by dehydration to afford the more stable α,β-unsaturated ketone.

Table 1: Representative Aldol Condensation of this compound with Benzaldehyde

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Benzaldehyde | NaOH or KOH | (E)-1-Phenyl-5-(phenylsulfonyl)pent-1-en-3-one |

The general mechanism for the base-catalyzed aldol condensation is as follows:

Enolate Formation: A base abstracts an acidic α-proton from this compound to form the corresponding enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone.

Protonation: The resulting alkoxide is protonated to give the β-hydroxy sulfone (the aldol addition product).

Dehydration: Under heating or acidic/basic conditions, the β-hydroxy sulfone undergoes dehydration to form an α,β-unsaturated sulfone (the aldol condensation product). libretexts.orgsigmaaldrich.com

The Michael addition, or conjugate addition, is a crucial reaction for the formation of 1,5-dicarbonyl compounds and other structures with a new carbon-carbon bond at the β-position of an α,β-unsaturated compound. masterorganicchemistry.com The stabilized carbanion generated from this compound is an excellent Michael donor. acs.orgresearchgate.net This nucleophile can add to a wide range of Michael acceptors, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds. libretexts.orgopenstax.org

The presence of the phenylsulfonyl group not only facilitates the initial deprotonation but also stabilizes the resulting adduct. The sulfonyl group can be retained in the final product or removed under reductive conditions, further adding to the synthetic utility of this building block.

Table 2: Example of a Michael Addition using this compound

| Michael Donor | Michael Acceptor | Base | Product |

| This compound | Methyl vinyl ketone | Sodium ethoxide | 3-(Phenylsulfonylmethyl)-2,6-heptanedione |

The mechanism of the Michael reaction involves:

Formation of the Nucleophile: A base removes an α-proton from this compound to generate the stabilized carbanion.

Conjugate Addition: The carbanion attacks the β-carbon of the α,β-unsaturated system.

Protonation: The resulting enolate is protonated to yield the final 1,5-dicarbonyl compound (or related structure).

Precursor for Heterocyclic Compound Synthesis

β-Ketosulfones are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. rsc.orgresearchgate.net The presence of multiple reactive sites in this compound and its derivatives allows for cyclization reactions with various reagents to form rings containing nitrogen, oxygen, or sulfur atoms.

For example, the reaction of β-ketosulfones with bifunctional reagents can lead to the formation of five- and six-membered heterocycles. The active methylene (B1212753) group can be involved in condensation reactions, while the ketone carbonyl can react with nucleophiles like amines and hydrazines.

One general approach involves the reaction of a derivative of this compound with a dinucleophile. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. The specific reaction pathways and resulting heterocyclic systems depend on the nature of the reactants and the reaction conditions.

Strategic Intermediate in Total Synthesis of Complex Organic Molecules

In the total synthesis of complex natural products, the strategic use of versatile building blocks is paramount. β-Ketosulfones, such as this compound, can serve as key intermediates due to their ability to participate in reliable bond-forming reactions and the option to remove the sulfonyl group at a later stage. nih.gov

The phenylsulfonyl group can be used to activate a specific position for C-C bond formation and can also influence the stereochemical outcome of reactions. Once the desired carbon skeleton is assembled, the sulfonyl group, having served its purpose, can be removed reductively, often with reagents like sodium amalgam or samarium iodide. This "traceless" activation strategy makes β-ketosulfones highly valuable in multi-step synthetic sequences.

Development of Advanced Synthetic Reagents and Synthons

A synthon is an idealized fragment, usually an ion, that is a result of a disconnection in retrosynthetic analysis. This compound can be considered a synthetic equivalent for several important synthons. The carbanion generated at the α-position is a synthetic equivalent of a d2 synthon (an acyl anion equivalent after considering the ketone).

Furthermore, derivatives of this compound can be transformed into more advanced reagents. For example, conversion of the ketone to a silyl (B83357) enol ether would provide a nucleophile for Mukaiyama-aldol reactions. Halogenation at the α-position could generate an electrophilic species. The versatility of the β-ketosulfone moiety allows for the generation of both nucleophilic and electrophilic synthons, expanding its utility in the design of novel synthetic strategies. The reduction of the ketone to a hydroxyl group furnishes β-hydroxy sulfones, which are themselves important building blocks for a variety of chiral compounds. nih.gov

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(Phenylsulfonyl)-2-butanone is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The electron-withdrawing nature of the phenylsulfonyl and carbonyl groups significantly influences the chemical shifts of adjacent protons, causing them to appear at lower fields (downfield).

The aromatic protons on the phenyl ring are expected to appear as a complex multiplet in the range of δ 7.5-8.0 ppm. The protons on the carbon adjacent to the sulfonyl group (alpha to the SO₂) are anticipated to be the most deshielded of the aliphatic protons, likely resonating around δ 3.4-3.6 ppm as a triplet. The protons on the carbon adjacent to the carbonyl group (alpha to the C=O) are also deshielded and are expected to appear as a triplet around δ 2.9-3.1 ppm. The methyl protons, being furthest from the electron-withdrawing groups, would be the most shielded, appearing as a singlet at approximately δ 2.2-2.4 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenyl (Ar-H) | 7.5 - 8.0 | Multiplet |

| Methylene (B1212753) (α to SO₂) | 3.4 - 3.6 | Triplet |

| Methylene (α to C=O) | 2.9 - 3.1 | Triplet |

| Methyl (CH₃) | 2.2 - 2.4 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single peak.

The carbonyl carbon is the most deshielded carbon and is expected to have a chemical shift in the range of δ 205-220 ppm. libretexts.orglibretexts.org The carbons of the phenyl ring will appear in the aromatic region (δ 125-150 ppm). libretexts.org The ipso-carbon (the carbon attached to the sulfonyl group) is expected to be at the lower end of this range. The methylene carbon alpha to the sulfonyl group is predicted to be in the δ 55-65 ppm region, while the methylene carbon alpha to the carbonyl group is expected around δ 40-50 ppm. The methyl carbon will be the most shielded, with a predicted chemical shift in the range of δ 20-30 ppm. libretexts.org

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 205 - 220 |

| Aromatic (Ar-C) | 125 - 150 |

| Methylene (α to SO₂) | 55 - 65 |

| Methylene (α to C=O) | 40 - 50 |

| Methyl (CH₃) | 20 - 30 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band between 1705 and 1725 cm⁻¹ is indicative of the C=O stretching vibration of the ketone functional group. uc.edu The presence of the sulfonyl group (SO₂) will be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The aromatic phenyl group will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the butanone chain will be observed in the 2850-3000 cm⁻¹ range. libretexts.org

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretch | 1705 - 1725 (Strong) |

| Sulfonyl (S=O) | Asymmetric Stretch | 1300 - 1350 (Strong) |

| Sulfonyl (S=O) | Symmetric Stretch | 1140 - 1160 (Strong) |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable structural clues. Cleavage of the bond between the carbonyl group and the adjacent methylene group (α-cleavage) is a common fragmentation pathway for ketones. chemguide.co.uk This would lead to the formation of an acylium ion. Another likely fragmentation is the cleavage of the C-S bond, which could result in fragments corresponding to the phenylsulfonyl group and the butanone moiety. The McLafferty rearrangement is another potential fragmentation pathway for ketones with a sufficiently long alkyl chain containing a γ-hydrogen. uctm.eduwikipedia.org

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z |

| [M]⁺ | 212.27 |

| [C₆H₅SO₂]⁺ | 141 |

| [CH₃CO]⁺ | 43 |

| [M - CH₃CO]⁺ | 169 |

| [M - C₆H₅SO₂]⁺ | 71 |

Advanced Spectroscopic Methods in Structural Research

While ¹H NMR, ¹³C NMR, IR, and MS are the primary tools for structural elucidation, advanced spectroscopic methods can provide further detailed insights, especially for complex molecules or for resolving ambiguities.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons. researchgate.net A COSY spectrum would show correlations between coupled protons, confirming the arrangement of the methylene groups in the butanone chain. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would reveal longer-range correlations (over two to three bonds), which would be instrumental in confirming the connection between the phenylsulfonyl group and the butanone chain.

Computational methods for predicting NMR spectra are also becoming increasingly accurate and can be used to compare theoretical spectra with experimental data to confirm a proposed structure. compchemhighlights.orgescholarship.orgnih.govrsc.org These methods can calculate chemical shifts with a high degree of precision, aiding in the assignment of complex spectra. For sulfone-containing compounds, techniques like X-ray crystallography can provide definitive information about the solid-state structure and conformation. mdpi.com

Computational and Theoretical Investigations of 4 Phenylsulfonyl 2 Butanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-(phenylsulfonyl)-2-butanone, DFT provides critical insights into its geometry, stability, and electronic properties. Calculations are typically performed using a functional, such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the lowest energy arrangement of atoms, corresponding to the equilibrium geometry. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is crucial. nih.gov This process involves systematically rotating the bonds (e.g., the C-C and C-S bonds in the butanone chain) to identify various stable conformers and determine their relative energies. The conformer with the absolute minimum energy is considered the ground state structure. This analysis reveals the preferred spatial arrangement of the phenylsulfonyl and ketone groups, which influences the molecule's physical properties and reactivity.

Illustrative Table of Predicted Geometric Parameters for the Ground State Conformer (Note: These values are representative examples of what a DFT calculation would yield and are not experimental data.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| S=O | ~1.45 Å | |

| C=O (ketone) | ~1.22 Å | |

| C-S | ~1.78 Å | |

| Cα-Cβ | ~1.52 Å | |

| Bond Angles | ||

| O=S=O | ~119° | |

| C-S-C | ~105° | |

| C-CO-C | ~117° | |

| Dihedral Angle | ||

| C(phenyl)-S-C-C(ketone) | Varies with conformer |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Once the geometry is optimized, DFT is used to analyze the molecule's electronic properties. A key component of this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential. For this compound, the HOMO is likely localized on regions with high electron density, such as the phenyl ring or the ketone oxygen.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. Its energy indicates the electron affinity. The LUMO is expected to be centered on electron-deficient sites, such as the carbonyl carbon.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's behavior.

Illustrative Table of Calculated FMO Properties and Reactivity Descriptors (Note: These values are representative examples based on typical DFT outputs for similar molecules.)

| Property | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -9.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.15 |

| Energy Gap | ΔE | ELUMO - EHOMO | 8.10 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 4.05 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 5.20 |

| Electrophilicity Index | ω | χ² / (2η) | 3.34 |

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to IR and Raman spectra can be computed. researchgate.net These theoretical spectra help in assigning specific vibrational modes to the experimental peaks. Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) by calculating the magnetic shielding around each nucleus, providing a powerful tool for structure verification.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve studying reactions such as the hydrogenation of the ketone or reactions at the acidic α-carbon. nih.gov Theoretical chemists can model the entire reaction coordinate, from reactants to products, by locating the transition state (TS)—the highest energy point along the reaction path.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules) and track its atomic positions over nanoseconds or longer. rsc.org

This approach is used to explore the molecule's conformational landscape, revealing how the flexible butanone chain folds and moves in solution. It provides insights into:

The relative populations of different conformers at a given temperature.

The rates of conversion between different conformations.

The formation and breaking of transient intramolecular hydrogen bonds.

The specific interactions between the solute molecule and the solvent.

Understanding this dynamic behavior is crucial for predicting how the molecule will interact with other molecules, such as biological receptors or chemical reactants.

Structure-Reactivity Relationship Studies

Structure-Reactivity Relationship (SRR) or Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its reactivity or biological activity. nih.govnih.gov A computational SRR study on this compound would involve creating a library of virtual analogs by systematically modifying its structure—for example, by adding different substituent groups (e.g., -NO₂, -OCH₃, -Cl) to the phenyl ring.

For each analog, key properties would be calculated using DFT, such as:

Electronic Properties: HOMO/LUMO energies, atomic charges, and dipole moment.

Steric Properties: Molecular volume and surface area.

These calculated descriptors are then correlated with a known or predicted measure of reactivity (e.g., the rate of a specific reaction). This analysis can generate a quantitative model that predicts the reactivity of new, unsynthesized analogs. Such studies are fundamental in rational drug design and catalyst development, as they provide a clear rationale for how specific structural features control a molecule's function. nih.govulster.ac.uk

Synthesis and Reactivity Profiles of Derivatives and Analogues of 4 Phenylsulfonyl 2 Butanone

Alpha-Substituted Derivatives

The presence of a carbonyl group makes the protons on the adjacent carbon atom, the α-carbon, acidic and susceptible to removal by a base. This deprotonation forms an enolate ion, which is a key reactive intermediate in carbonyl α-substitution reactions. wikipedia.org The enolate, being a powerful nucleophile, can react with a variety of electrophiles to yield α-substituted products. wikipedia.org

The general mechanism involves two principal steps:

Enolate Formation: A base removes a proton from the α-carbon (C3) of 4-(phenylsulfonyl)-2-butanone, creating a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate ion attacks an electrophile (E+), resulting in the formation of a new bond at the α-carbon.

Research into related sulfonyl ketones has demonstrated various α-substitution reactions. Common electrophiles used in these reactions include alkyl halides, aldehydes, and acyl chlorides. The electron-withdrawing nature of the adjacent phenylsulfonyl group can influence the acidity of the α-protons and the reactivity of the resulting enolate.

Table 1: Examples of Alpha-Substitution Reactions

| Electrophile | Reagent Example | Product Type |

|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | 3-Methyl-4-(phenylsulfonyl)-2-butanone |

| Aldehyde | Benzaldehyde (B42025) (C₆H₅CHO) | 3-(Hydroxy(phenyl)methyl)-4-(phenylsulfonyl)-2-butanone |

The halogenation of ketones at the α-position is another common substitution reaction that can proceed under acidic conditions through an enol intermediate. wikipedia.org For this compound, this would involve the reaction with halogens like Br₂ in an acidic solvent to yield 3-halo-4-(phenylsulfonyl)-2-butanone.

Modifications of the Phenylsulfonyl Moiety

The phenylsulfonyl group in this compound can also be chemically modified, primarily through reactions involving the aromatic phenyl ring. The sulfonyl group (-SO₂-) is strongly deactivating and meta-directing for electrophilic aromatic substitution reactions. Therefore, reactions such as nitration, halogenation, or sulfonation on the phenyl ring would require harsh conditions, and the substituent would be directed to the meta-position.

Recent advances in sulfone chemistry have also explored transformations of the sulfonyl group itself, such as desulfonylation or its use as a leaving group in various coupling reactions. cas.cn For example, difluoromethyl phenyl sulfone has been used in nucleophilic difluoromethylation reactions, highlighting the potential for the phenylsulfonyl group to participate directly in complex synthetic transformations. cas.cn

Table 2: Examples of Phenylsulfonyl Moiety Modifications

| Modification Type | Example Reagent/Precursor | Resulting Moiety | Potential Effect |

|---|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄ | 3-Nitrophenylsulfonyl | Increased electron-withdrawing character |

| Precursor Modification | p-Toluenesulfonyl chloride | p-Tolylsulfonyl | Altered steric and electronic properties |

Diverse Butanone Derivatives (e.g., Oximes, Hydrazones, Enamines)

The ketone carbonyl group of this compound is a prime site for derivatization through condensation reactions with nitrogen-based nucleophiles.

Oximes: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) yields this compound oxime. Oximes are versatile synthetic intermediates and structural motifs in medicinally relevant molecules. researchgate.netnsf.gov The oxime functional group itself can undergo further reactions, such as reductions to form amines or rearrangements like the Beckmann rearrangement. nsf.gov The reactivity of the coordinated oxime group in metal complexes has also been a subject of significant interest. mdpi.com The formation of an oxime can be crucial for enhancing biological activity compared to the parent ketone. nih.gov

Hydrazones: Condensation with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) produces the corresponding hydrazones. nih.gov Sulfonyl hydrazones, in particular, are stable compounds that find use as intermediates in various synthetic transformations. nih.govresearchgate.netekb.eg For example, they can serve as precursors to diazo compounds or participate in olefination reactions. organic-chemistry.orgresearchgate.net The synthesis typically involves refluxing the ketone with the appropriate hydrazine in a solvent like ethanol. researchgate.net

Enamines: Enamines are formed by the reaction of ketones with secondary amines (e.g., pyrrolidine, morpholine), usually with acid catalysis to facilitate the dehydration step. scripps.eduorganic-chemistry.org Enamines are neutral enolate equivalents and are highly useful in organic synthesis due to the nucleophilicity of their α-carbon. scripps.eduresearchgate.net The resulting enamine from this compound can react with electrophiles, providing an alternative method for α-alkylation and α-acylation under neutral or mild conditions. scripps.edu

Table 3: Synthesis of Butanone Derivatives

| Derivative | Reagent | General Reaction Condition |

|---|---|---|

| Oxime | Hydroxylamine (NH₂OH·HCl) | Reaction in a solvent like ethanol, often with a base like pyridine. |

| Hydrazone | Hydrazine (N₂H₄) or Substituted Hydrazine | Refluxing in an alcohol solvent. researchgate.net |

Stereoisomeric Variants and Their Chemical Behavior

While this compound itself is achiral, its derivatives can exhibit stereoisomerism.

Enantiomers/Diastereomers: Alpha-substitution at the C3 position with a group other than hydrogen creates a chiral center. For example, the aldol (B89426) addition product with benzaldehyde mentioned in section 7.1 has two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). The synthesis of a single stereoisomer (enantioselective or diastereoselective synthesis) would require the use of chiral reagents, catalysts, or auxiliaries. The specific stereochemistry can significantly influence the biological activity and chemical reactivity of the molecule.

Geometric Isomers (E/Z): Derivatives such as oximes and hydrazones formed from this compound can exist as geometric isomers (E and Z) due to restricted rotation around the C=N double bond. The methyl group and the hydroxyl (in oximes) or amino (in hydrazones) group can be on the same side (Z-isomer) or opposite sides (E-isomer) relative to the C=N bond. The specific isomer formed can sometimes be controlled by the reaction conditions (e.g., pH). The chemical behavior of E and Z isomers can differ, particularly in reactions where the geometry of the C=N bond is critical, such as in the Beckmann rearrangement of oximes.

The study of these stereoisomeric variants is crucial for understanding their detailed chemical behavior and for applications where specific three-dimensional structures are required.

Future Directions and Emerging Research Avenues

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For 4-(Phenylsulfonyl)-2-butanone and related β-ketosulfones, future research is expected to increasingly focus on green and sustainable methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. While specific green synthesis protocols for this compound are not yet widely reported, the broader trends in the synthesis of β-ketosulfones point towards several promising avenues.

One such area is the use of photocatalysis and visible-light-mediated reactions . These methods offer a green alternative to traditional thermal reactions, often proceeding under mild conditions with high efficiency. Research into the synthesis of β-ketosulfones has demonstrated the utility of recyclable photocatalysts, such as graphitic carbon nitride (g-C3N4), under metal- and base-free conditions. Future investigations could adapt these principles to the synthesis of this compound, potentially from readily available precursors.

Electrochemical synthesis represents another frontier for the green production of β-ketosulfones. By using electricity as a traceless reagent, electrochemical methods can often avoid the need for harsh oxidants or reductants, thereby reducing the generation of stoichiometric waste. The application of electrosynthesis to the formation of the C-S bond in β-ketosulfones is an active area of research that could be extended to the targeted synthesis of this compound.

Furthermore, the exploration of biocatalysis and the use of enzymes or whole-cell systems for the synthesis and transformation of ketones is a rapidly growing field. While current research on similar molecules like 4-phenyl-2-butanone has focused on asymmetric reduction, future work could explore enzymatic pathways for the construction of the this compound backbone itself.

The following table summarizes potential green and sustainable synthetic approaches for this compound based on advancements in the synthesis of related compounds.

| Methodology | Potential Advantages for this compound Synthesis |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source, potential for high atom economy. |

| Electrochemical Synthesis | Avoidance of harsh chemical oxidants/reductants, precise control over reaction conditions, reduced waste generation. |

| Biocatalysis | High selectivity, use of renewable resources, reactions in aqueous media under mild conditions. |

Development of Asymmetric Catalytic Transformations

The synthesis of chiral molecules is of utmost importance, particularly in the pharmaceutical and agrochemical industries. While this compound is an achiral molecule, its structure provides opportunities for asymmetric transformations to generate chiral derivatives of significant synthetic value. Future research is likely to focus on the development of catalytic asymmetric methods to control the stereochemistry of reactions involving this compound.

A key area of interest is the asymmetric reduction of the ketone functionality in this compound to produce chiral β-hydroxy sulfones. These chiral alcohols are valuable building blocks in organic synthesis. Research on analogous compounds like 4-phenyl-2-butanone and 4-hydroxy-2-butanone (B42824) has demonstrated the successful use of biocatalysts, such as Saccharomyces cerevisiae, to achieve high enantioselectivity in the reduction of the ketone group. The application of similar biocatalytic methods or the development of chiral metal-based or organocatalysts for the asymmetric reduction of this compound is a logical and promising direction.

Another avenue for asymmetric synthesis involves the functionalization of the α-carbon (the carbon atom between the carbonyl and sulfonyl groups). The development of catalytic enantioselective methods to introduce substituents at this position would open up access to a wide range of chiral β-ketosulfones. While specific examples involving this compound are scarce, the broader field of asymmetric catalysis offers a plethora of strategies that could be adapted, including phase-transfer catalysis and transition-metal catalysis with chiral ligands.

The table below outlines potential asymmetric catalytic transformations for this compound.

| Transformation | Potential Chiral Product | Potential Catalytic Systems |

| Asymmetric Reduction | Chiral 4-(phenylsulfonyl)-2-butanol | Biocatalysts (e.g., yeast, enzymes), Chiral metal complexes (e.g., Ru, Rh), Organocatalysts. |

| Asymmetric α-Alkylation | Chiral 3-alkyl-4-(phenylsulfonyl)-2-butanone | Chiral phase-transfer catalysts, Chiral metal complexes (e.g., Pd, Cu). |

| Asymmetric α-Amination | Chiral 3-amino-4-(phenylsulfonyl)-2-butanone | Chiral metal complexes, Organocatalysts. |

Integration with Flow Chemistry and Automation in Synthesis

The shift from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering enhanced safety, efficiency, and scalability. The synthesis of this compound and its derivatives is an area that could significantly benefit from the adoption of flow chemistry and automation.

Continuous flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters and the safe handling of highly reactive intermediates and exothermic reactions. For the synthesis of sulfonyl compounds, which can involve hazardous reagents and intermediates, flow chemistry offers a safer and more controlled environment. The development of a continuous flow process for the synthesis of this compound could lead to higher yields, improved purity, and a more streamlined manufacturing process.

Furthermore, the integration of automation and real-time reaction monitoring with flow systems can accelerate process optimization and discovery of new reaction conditions. Automated platforms can perform numerous experiments in a short period, systematically varying parameters such as temperature, residence time, and reagent stoichiometry to identify the optimal conditions for the synthesis of this compound.

The table below highlights the potential benefits of integrating flow chemistry and automation in the synthesis of this compound.

| Technology | Key Advantages for this compound Synthesis |

| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, ease of scalability. |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions, rapid optimization, increased reproducibility. |

| In-line Analysis | Real-time monitoring of reaction progress, immediate feedback for process control and optimization. |

Exploration of New Reaction Pathways and Mechanistic Insights

A fundamental understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. For this compound, the exploration of novel reaction pathways and detailed mechanistic studies will be instrumental in unlocking its full synthetic potential.

Future research could focus on novel methods for the construction of the β-ketosulfone moiety . This could involve the development of new catalytic systems or the use of unconventional starting materials. For instance, exploring multicomponent reactions that assemble this compound from simple precursors in a single step would be a highly atom-economical and efficient approach.

Mechanistic studies on the reactions of this compound will provide valuable insights into its reactivity. For example, detailed kinetic and computational studies on the hydrogenation of the analogous 4-phenyl-2-butanone have elucidated the different reaction pathways for the reduction of the ketone versus the aromatic ring. Similar investigations on this compound could guide the development of selective transformations. Understanding the reactivity of the active methylene (B1212753) group and the carbonyl and sulfonyl functionalities will enable the rational design of new synthetic applications.

Emerging areas of interest for new reaction pathways involving this compound are summarized in the table below.

| Research Area | Potential Outcomes |

| Multicomponent Reactions | Development of highly efficient and atom-economical one-pot syntheses of this compound and its derivatives. |

| Novel C-H Functionalization | Direct and selective introduction of functional groups at various positions on the this compound scaffold. |

| Mechanistic Studies (Kinetic, Computational) | Deeper understanding of reactivity, enabling the rational design of new selective transformations and the optimization of existing methods. |

Q & A

Q. What are the standard synthetic routes for 4-(Phenylsulfonyl)-2-butanone, and how can reaction conditions be optimized for higher yields?

-

Methodology : While direct evidence for this compound synthesis is limited, analogous ketones like 4-Phenyl-2-butanone (CAS 2550-26-7) are synthesized via hydrogenation of benzylideneacetone using Raney Ni under controlled conditions (48–50°C, 4–5 hours) . For sulfonyl derivatives, a plausible route involves sulfonylation of intermediates (e.g., using phenylsulfonyl chloride) under basic conditions. Optimization may include adjusting solvent polarity (e.g., ethanol or THF), catalyst loading, and reaction time. Monitor progress via TLC or GC-MS to identify side products.

-

Key Data :

Q. How can researchers safely handle this compound in laboratory settings?

- Methodology : Refer to Safety Data Sheets (SDS) of structurally similar compounds (e.g., 4-Phenyl-2-butanone). Key precautions include:

-

Use PPE (gloves, goggles) due to potential skin/eye irritation .

-

Store in sealed containers at 2–8°C to prevent degradation .

-

Avoid inhalation of vapors; work in a fume hood.

- Key Data :

-

Hazard Statements (analogous compounds): H302 (harmful if swallowed), H315/H319 (skin/eye irritation) .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

- Methodology :

-

NMR : Compare H and C spectra with computational predictions (e.g., DFT) to confirm sulfonyl group placement. For example, sulfonyl protons typically deshield aromatic protons in H NMR .

-

IR : Validate sulfonyl (S=O) stretches at ~1300–1150 cm .

-

Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish isotopic patterns and fragmentation pathways.

Q. How does the sulfonyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Design experiments to compare reactivity with non-sulfonylated analogs (e.g., 4-Phenyl-2-butanone):

-

Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., Grignard reagents) in polar aprotic solvents (DMF, DMSO).

-

Computational Analysis : Use Gaussian or ORCA to calculate electron density maps and identify sulfonyl’s electron-withdrawing effects.

- Key Findings (Analogous Systems) :

Sulfonyl groups enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attack . Steric hindrance from the phenylsulfonyl moiety may reduce accessibility in bulky substrates.

- Key Findings (Analogous Systems) :

Q. What strategies can mitigate byproduct formation during the synthesis of this compound?

- Methodology :

- Byproduct Identification : Use GC-MS or HPLC to detect impurities (e.g., over-sulfonylated derivatives).

- Optimization :

- Reduce sulfonyl chloride equivalents to minimize di-sulfonation.

- Introduce protective groups (e.g., tert-butyldimethylsilyl) on reactive sites.

- Case Study :

In hydrogenation of benzylideneacetone, Raney Ni catalyst filtration and reduced pressure distillation minimized side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.